Sub-Nanomolar Human TRPM8 Potency vs. Comparator PF‑05105679
Elismetrep displays a sub‑nanomolar IC50 (0.9 nM) at human TRPM8 in a menthol‑induced calcium mobilisation assay using HEK293 cells stably expressing hTRPM8 [1]. In contrast, PF‑05105679, a TRPM8 antagonist that reached clinical evaluation, exhibits a 114‑fold higher IC50 of 103 nM in analogous functional assays [2].
| Evidence Dimension | In vitro functional antagonism of human TRPM8 |
|---|---|
| Target Compound Data | IC50 = 0.9 nM |
| Comparator Or Baseline | PF‑05105679: IC50 = 103 nM |
| Quantified Difference | 114‑fold higher potency (Elismetrep vs PF‑05105679) |
| Conditions | HEK293 cells stably expressing hTRPM8; menthol‑induced intracellular calcium mobilisation |
Why This Matters
Higher potency at the molecular target may enable lower clinical doses, potentially reducing off‑target exposure and improving tolerability.
- [1] IUPHAR/BPS Guide to Pharmacology. elismetrep biological activity: pIC50 9.1 (IC50 0.9 nM). View Source
- [2] Winchester WJ et al. Inhibition of TRPM8 channels reduces pain in the cold pressor test in humans. J Pharmacol Exp Ther. 2014;351(2):259–269. View Source
